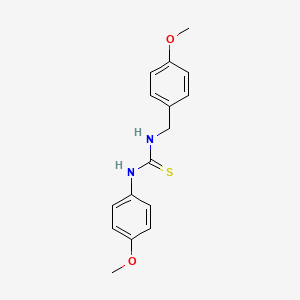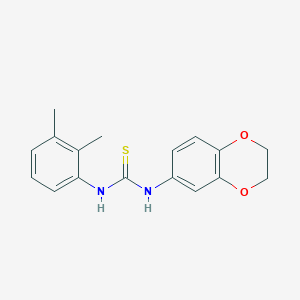![molecular formula C20H35NO2 B5816189 2,6-di-tert-butyl-4-{[(2-hydroxyethyl)(propyl)amino]methyl}phenol](/img/structure/B5816189.png)
2,6-di-tert-butyl-4-{[(2-hydroxyethyl)(propyl)amino]methyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-di-tert-butyl-4-{[(2-hydroxyethyl)(propyl)amino]methyl}phenol, commonly known as BHT-PRO, is a synthetic antioxidant that has been widely used in various industries. BHT-PRO has a unique molecular structure that gives it excellent antioxidant properties.
Mécanisme D'action
The antioxidant properties of BHT-PRO are due to its ability to scavenge free radicals and inhibit lipid peroxidation. BHT-PRO reacts with free radicals to form stable products, preventing them from damaging cellular components. BHT-PRO also inhibits the initiation and propagation of lipid peroxidation, which can lead to cellular damage and aging.
Biochemical and Physiological Effects:
BHT-PRO has been shown to have beneficial effects on various biological systems. It has been found to protect against oxidative stress in the liver, brain, and heart. BHT-PRO has also been shown to improve insulin sensitivity and reduce inflammation in obese mice. In addition, BHT-PRO has been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
BHT-PRO has several advantages for use in lab experiments. It is stable and has a long shelf life, making it easy to handle and store. BHT-PRO is also soluble in both water and organic solvents, allowing for flexibility in experimental design. However, BHT-PRO has limitations in terms of its toxicity and potential side effects. It is important to use appropriate safety measures when handling BHT-PRO in the lab.
Orientations Futures
There are several future directions for research on BHT-PRO. One area of interest is its potential use in treating neurodegenerative diseases. BHT-PRO has been shown to have neuroprotective effects and may be a promising candidate for drug development. Another area of interest is the use of BHT-PRO in the food and cosmetic industries. Further research is needed to determine its safety and efficacy as a preservative and anti-aging agent. Finally, more studies are needed to fully understand the mechanism of action of BHT-PRO and its potential applications in various biological systems.
Méthodes De Synthèse
The synthesis of BHT-PRO involves the reaction of 2,6-di-tert-butyl-4-hydroxytoluene (BHT) with N-(3-aminopropyl)-N-(2-hydroxyethyl)prop-1-amine. The reaction takes place in the presence of a suitable solvent and a catalyst. The resulting product is a white crystalline powder that is soluble in water and organic solvents.
Applications De Recherche Scientifique
BHT-PRO has been extensively studied for its antioxidant properties. It has been shown to protect against oxidative stress and prevent lipid peroxidation in various biological systems. BHT-PRO has also been investigated for its potential use in the food and cosmetic industries as a preservative and anti-aging agent.
Propriétés
IUPAC Name |
2,6-ditert-butyl-4-[[2-hydroxyethyl(propyl)amino]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35NO2/c1-8-9-21(10-11-22)14-15-12-16(19(2,3)4)18(23)17(13-15)20(5,6)7/h12-13,22-23H,8-11,14H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHAVGQDWOJUXKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCO)CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea](/img/structure/B5816120.png)
![3-nitro-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide](/img/structure/B5816122.png)

![N-methyl-N-{[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B5816129.png)
![N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3-iodobenzamide](/img/structure/B5816131.png)
![2-[(cyclobutylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5816133.png)
![8-methoxy-4-methyl-3-(2-oxopropoxy)-6H-benzo[c]chromen-6-one](/img/structure/B5816146.png)
![N-(3,4-dimethylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5816149.png)
![methyl {4-[(2-bromobenzoyl)amino]phenyl}acetate](/img/structure/B5816154.png)
![N-[3-({[(4-fluorophenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5816161.png)

![3-(2-hydroxyethyl)-8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5816169.png)

![3-(8,9-dimethyl-2-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)-N,N-dimethyl-1-propanamine](/img/structure/B5816194.png)